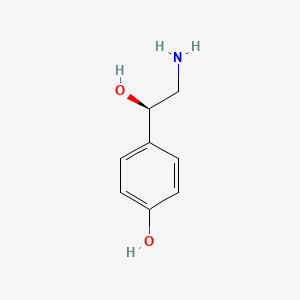

(R)-octopamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

. It is structurally related to norepinephrine and is involved in several physiological processes.

Synthetic Routes and Reaction Conditions:

Reduction of Benzoyl Cyanide: One of the more recent and efficient methods involves the reduction of benzoyl cyanide using lithium aluminum hydride (LiAlH4).

Reduction of 2-Nitro-1-phenyl-ethanol: An earlier method includes the reduction of 2-nitro-1-phenyl-ethanol.

Industrial Production Methods:

Enzymatic Synthesis: Phenylethanolamine N-methyltransferase can methylate norepinephrine to produce (R)-octopamine.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form p-hydroxymandelic acid.

Reduction: It can be reduced from benzoyl cyanide or 2-nitro-1-phenyl-ethanol.

Substitution: The compound can participate in substitution reactions due to its phenolic hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

Major Products:

Oxidation: p-Hydroxymandelic acid.

Reduction: this compound itself.

Chemistry:

Neurotransmitter Studies: this compound is used to study neurotransmitter functions and pathways in invertebrates.

Biology:

Invertebrate Physiology: It plays a crucial role in the fight or flight response, subordinate behavior, and associative learning in insects.

Medicine:

Cardiovascular Research: The compound is studied for its potential use in treating hypotension and as a cardiotonic.

Industry:

作用机制

(R)-octopamine exerts its effects by binding to adrenergic receptors, particularly in invertebrates . It acts as a neurotransmitter, influencing various physiological responses such as muscle contraction and heart rate regulation . The compound is biosynthesized from tyramine and can be converted to norepinephrine by phenylethanolamine N-methyltransferase .

相似化合物的比较

Norepinephrine: Shares structural similarities and functions as a neurotransmitter in mammals.

Tyramine: A precursor in the biosynthesis of (R)-octopamine.

Dopamine: Another neurotransmitter with a similar structure and function.

Uniqueness: this compound is unique in its role as a neurotransmitter in invertebrates, whereas compounds like norepinephrine and dopamine are more prominent in vertebrates . Its ability to bind to specific adrenergic receptors in invertebrates sets it apart from other phenylethanolamines .

科学研究应用

Neurobiological Applications

Aversive Learning Enhancement

Recent studies have shown that (R)-octopamine enhances aversive odor learning in Drosophila by interacting with dopamine signaling pathways. Researchers developed a genetically encoded optical sensor (GRAB OA1.0) to measure octopamine dynamics, revealing its crucial role in modulating neural circuit functions related to learning and memory .

Sleep Regulation

this compound has been implicated in sleep regulation in Drosophila. It promotes arousal, with increased octopamine levels correlating with wakefulness. Mutations affecting octopamine biosynthesis lead to increased sleep, which can be restored through pharmacological treatment with octopamine . This suggests potential applications in understanding sleep disorders.

Thermogenesis in Honeybees

In honeybees, this compound signaling is essential for thermogenesis. Studies indicate that depletion of octopamine results in hypothermia, while its administration can reverse this effect. The signaling pathway involves β-octopamine receptors, which are positively coupled to adenylyl cyclases, increasing intracellular cyclic adenosine monophosphate (cAMP) levels necessary for heat production .

Metabolic Applications

Astrocyte Metabolism Modulation

this compound has been identified as a key metabolite that influences the switch between protective and toxic states of astrocytes in the mammalian brain. High levels of octopamine can prevent lactate production in astrocytes, leading to neurodegeneration. This highlights its potential role in neuroprotection and treatment strategies for neurodegenerative diseases like α-synucleinopathies .

Therapeutic Implications

Potential in Neurological Disorders

The modulation of astrocyte function by this compound suggests therapeutic implications for conditions involving neuroinflammation and metabolic dysregulation. By harnessing its effects on astrocyte metabolism, researchers may develop new treatments for various neurological disorders .

Investigations into Octopaminergic Agonists

Research into octopaminergic agonists has shown promise in modulating neuronal activity and behavior in insects, indicating potential applications in pest management and neurobiology . Understanding these mechanisms may lead to the development of novel insecticides that target specific neural pathways.

Data Table: Biological Activities of this compound

Case Studies

- Aversive Learning Enhancement in Drosophila : The development of GRAB OA1.0 allowed researchers to visualize octopamine dynamics during learning tasks, demonstrating its role as a neuromodulator that enhances memory formation .

- Thermogenesis Restoration in Honeybees : Experiments showed that administering this compound could reverse hypothermia induced by reserpine treatment, confirming its necessity for thermogenic responses .

- Astrocyte Function Modulation : Research revealed that manipulating octopamine levels could shift astrocyte metabolism towards protective pathways, offering insights into therapeutic strategies for neurodegenerative diseases .

属性

CAS 编号 |

876-04-0 |

|---|---|

分子式 |

C8H11NO2 |

分子量 |

153.18 g/mol |

IUPAC 名称 |

4-[(1R)-2-amino-1-hydroxyethyl]phenol |

InChI |

InChI=1S/C8H11NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2/t8-/m0/s1 |

InChI 键 |

QHGUCRYDKWKLMG-QMMMGPOBSA-N |

SMILES |

C1=CC(=CC=C1C(CN)O)O |

手性 SMILES |

C1=CC(=CC=C1[C@H](CN)O)O |

规范 SMILES |

C1=CC(=CC=C1C(CN)O)O |

Key on ui other cas no. |

104-14-3 |

物理描述 |

Solid |

同义词 |

4-Octopamine alpha-(Aminoethyl)-4-hydroxybenzenemethanol Norsympatol Norsynephrine Octopamine p-Octopamine para-Octopamine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。